4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine
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Overview
Description
4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is an organic compound with a complex structure that includes an ethoxy group, a prop-2-en-1-yl group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares a similar benzothiazole ring structure.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure with potential biological activities.
Uniqueness
4-Ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to its specific functional groups and the combination of an ethoxy group with a prop-2-en-1-yl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13/h3,5-7,13H,1,4,8H2,2H3 |
InChI Key |
XMMITTPNRCVVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC=C |
Origin of Product |
United States |
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